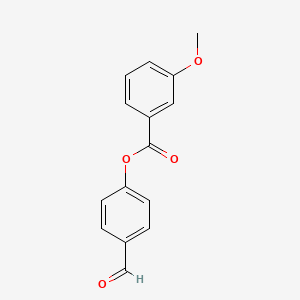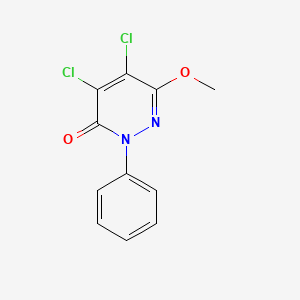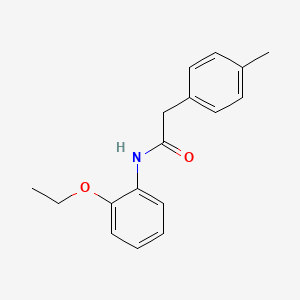![molecular formula C19H21N3OS B5713881 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5713881.png)
3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a quinazolinone derivative that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a focus of interest in the scientific community.
作用機序
Further research is needed to understand the mechanism of action of 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in various applications.
3. Formulation Development: Research is needed to develop better formulations of this compound that can improve its solubility and bioavailability.
4. Combination Therapy: Research is needed to explore the potential of 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in combination with other drugs for the treatment of various diseases.
5. Target Identification: Further research is needed to identify specific targets for this compound in different applications, which can help in the development of more targeted therapies.
実験室実験の利点と制限
3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has shown high potency in various studies, making it a useful tool for researchers.
2. Versatility: 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has shown potential for use in various scientific research applications.
3. Low toxicity: This compound has shown low toxicity in animal studies, making it a safe option for lab experiments.
Some of the limitations of 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone include:
1. Limited solubility: This compound has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Lack of clinical data: While this compound has shown promising results in preclinical studies, there is limited clinical data available on its safety and efficacy.
将来の方向性
There are several future directions for research on 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. Some of the areas where further research is needed include:
1. Clinical Trials: More clinical trials are needed to determine the safety and efficacy of this compound in humans.
2.
合成法
The synthesis of 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 3-(methylamino)propylamine with 2-thioxo-2,3-dihydroquinazolin-4(1H)-one in the presence of benzyl chloride. The reaction is carried out under reflux conditions in anhydrous ethanol, and the product is obtained in good yield after purification.
科学的研究の応用
3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential use in various scientific research applications. Some of the areas where this compound has shown promising results include:
1. Cancer Research: Studies have shown that 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has anti-cancer properties and can inhibit the growth of cancer cells. This compound has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia.
2. Neurological Research: 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been shown to have neuroprotective properties and can protect neurons from damage. This compound has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antimicrobial Research: 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has shown antimicrobial activity against various bacteria and fungi. This compound has been studied as a potential treatment for infections caused by antibiotic-resistant bacteria.
特性
IUPAC Name |
3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-21(14-15-8-3-2-4-9-15)12-7-13-22-18(23)16-10-5-6-11-17(16)20-19(22)24/h2-6,8-11H,7,12-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKAXQHZOVNZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C(=O)C2=CC=CC=C2NC1=S)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5713798.png)
![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)
![1-[2-(benzylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5713823.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5713828.png)

![N-(2-{2-[1-(3-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B5713835.png)


![4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5713862.png)
![7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5713863.png)

![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)
